Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments for 2-Hydroxycyclopentan-1-one
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments for 2-Hydroxycyclopentan-1-one
Executive Summary
For drug development professionals and synthetic chemists, the precise structural elucidation of cyclic intermediates is a non-negotiable step in quality control and mechanistic validation. 2-Hydroxycyclopentan-1-one (also known as glutaroin) is a highly versatile bifunctional building block. Due to its chiral center at C2 and the inherent envelope conformation of the five-membered ring, its Nuclear Magnetic Resonance (NMR) spectral profile presents complex stereoelectronic features, including diastereotopicity and pronounced gamma-steric shielding.
This whitepaper provides an authoritative, causality-driven guide to the ¹H and ¹³C NMR assignments of 2-hydroxycyclopentan-1-one, supported by empirical data[1] and self-validating experimental protocols.
Molecular Anatomy and Stereoelectronic Context
Before interpreting the spectral data, one must understand the physical realities of the molecule[2]. 2-Hydroxycyclopentan-1-one consists of a strained five-membered ring containing both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting ketone.
The presence of the chiral center at C2 breaks the symmetry of the molecule. Consequently, the two faces of the cyclopentane ring become diastereotopic . This means that the two protons attached to each methylene carbon (C3, C4, and C5) are magnetically and chemically non-equivalent. They will exhibit geminal coupling with each other and vicinal coupling with adjacent protons, transforming what would be simple splitting patterns into complex, higher-order multiplets.
¹H NMR Spectral Analysis: Causality and Assignments
The proton NMR spectrum of 2-hydroxycyclopentan-1-one is defined by strong inductive electron withdrawal and magnetic anisotropy. The exact chemical shifts have been empirically validated in recent synthetic literature[1].
Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Causality & Structural Rationale |
| H2 (CH-OH) | 4.05 | Multiplet (m) | 1H | Highly deshielded by the strong inductive electron withdrawal (-I effect) of the adjacent electronegative oxygen atom. |
| OH | 2.96 | Broad singlet (bs) | 1H | Exchangeable proton. Broadness is caused by intermolecular in solution. |
| H5, H3a | 2.51 – 1.92 | Multiplet (m) | 3H | H5 protons are severely deshielded by the magnetic anisotropic cone of the C1=O double bond. Includes one pseudo-equatorial H3 proton. |
| H4, H3b | 1.88 – 1.56 | Multiplet (m) | 3H | Diastereotopic ring protons residing in the most shielded positions (gamma to the carbonyl group). |
Mechanistic Insight: Why do the methylene protons appear as two distinct 3H multiplets rather than discrete signals? The conformational flexibility of the cyclopentane ring (rapid pseudo-rotation between envelope forms) combined with the diastereotopic nature of the protons results in overlapping J -couplings. The H5 protons are pulled downfield into the 2.51–1.92 ppm range strictly due to their proximity to the π -electron circulation of the carbonyl group.
¹³C NMR Spectral Analysis: Substituent Effects
Carbon-13 NMR provides a clearer, decoupled view of the molecular backbone. The shifts are governed by predictable α , β , and γ substituent effects[3].
Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Type | Causality & Substituent Effects |
| C1 (C=O) | 218.5 | Quaternary (C) | Extreme deshielding from sp² hybridization and oxygen electronegativity. The shift is higher than cyclohexanone (~211 ppm) due to ring strain increasing the s-character of the C=O bond. |
| C2 (CH-OH) | 76.1 | Methine (CH) | Experiences a massive α -deshielding effect (~+40 ppm relative to a standard cyclopentane methylene) from the directly attached hydroxyl group. |
| C5 (CH₂) | 34.2 | Methylene (CH₂) | Subject to α -deshielding from the adjacent carbonyl group. |
| C3 (CH₂) | 30.9 | Methylene (CH₂) | Subject to a β -deshielding effect (~+8 ppm) from the hydroxyl group at C2. |
| C4 (CH₂) | 16.5 | Methylene (CH₂) | Experiences a profound γ -gauche steric shielding effect from both the OH and C=O groups. Steric compression of the C-H bonds increases electron density around the nucleus, pushing it significantly upfield. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in drug development workflows, the NMR acquisition must be treated as a self-validating system. If the internal logic of the resulting spectra fails, the sample must be rejected.
Step 1: Sample Preparation Dissolve 15–20 mg of highly pure 2-hydroxycyclopentan-1-one in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm internal calibration standard.
Step 2: Instrument Calibration & Tuning Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe specifically for ¹H and ¹³C resonance frequencies. Shim the magnetic field until the CDCl₃ lock signal is perfectly stable to ensure sharp, highly resolved multiplets.
Step 3: Quantitative ¹H Acquisition Execute a standard 1D proton sequence (zg30). Critical Causality: Set the relaxation delay (D1) to at least 5 seconds ( >5×T1 of the slowest relaxing proton). This ensures the magnetization fully returns to equilibrium between scans, guaranteeing that the integration of the final spectrum is strictly quantitative. Acquire 16 scans. Validation Check: The total integral must sum to exactly 8 protons.
Step 4: ¹³C Acquisition Execute a proton-decoupled ¹³C sequence (zgpg30) utilizing WALTZ-16 decoupling to remove ¹H-¹³C splitting. Acquire 512–1024 scans. Validation Check: The spectrum must display exactly 5 distinct carbon peaks. The quaternary C1 peak at 218.5 ppm will have a lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement; if it is missing, increase the number of scans or the relaxation delay.
2D NMR Workflow for Unambiguous Elucidation
While 1D NMR provides the foundational shifts, complex cyclic systems require 2D NMR to map the exact connectivity and prove the structure beyond a reasonable doubt. The workflow below illustrates the logical progression from basic acquisition to unambiguous assignment.
Caption: 2D NMR elucidation workflow for 2-hydroxycyclopentan-1-one.
Workflow Causality:
-
COSY (Correlation Spectroscopy): Confirms the unbroken chain of adjacent protons. H2 (4.05 ppm) will show a cross-peak exclusively with the H3 protons, allowing you to differentiate H3 from H5.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly links the protons to their host carbons. This proves that the highly shielded carbon at 16.5 ppm (C4) is attached to the protons at 1.88–1.56 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation step. The quaternary C1 carbon (218.5 ppm) has no protons, so it is invisible in HSQC. In HMBC, you will observe 2-bond and 3-bond cross-peaks from H2, H3, and H5 directly to C1, locking the ketone into the C1 position and finalizing the molecular framework.
References
-
Atmaca, U., et al. "Novel hypervalent iodine catalyzed synthesis of α-sulfonoxy ketones: Biological activity and molecular docking studies." Journal of Molecular Structure 1239 (2021): 130492. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 270624, 2-Hydroxycyclopentanone." PubChem. URL:[Link]
-
Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]
